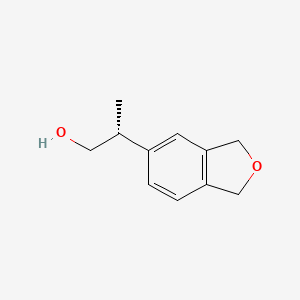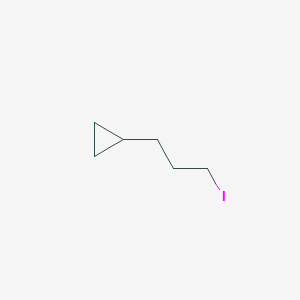
3-Iodopropylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ring-opening and Dichlorination
Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, undergo ring-opening 1,3-dichlorination to yield products with chlorine atoms adjacent to the donor and acceptor groups. This process, utilizing various donor and acceptor moieties, underscores the versatility of cyclopropane derivatives in synthetic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).
Formation and Rate Studies
The reduction of 2-substituted 1,3-diiodopropane derivatives with tin hydride provides a pathway to substituted cyclopropanes. This reaction, proceeding through a homolytic substitution of the 3-iodopropyl radical, demonstrates the potential of 3-Iodopropylcyclopropane in generating cyclopropane rings, with significant implications for the synthesis of cyclic compounds (Curran & Gabarda, 1999).
Heterosubstituted Cyclopropanation
A reagent derived from iodoform, chromium(II) chloride, and tetraethylethylenediamine in THF enables the stereoselective production of iodocyclopropanes from terminal alkenes. This methodology highlights the application of this compound in the selective heterosubstituted cyclopropanation of alkenes, producing cyclopropylsilanes and cyclopropylboronic esters with functional group compatibility under mild conditions (Takai, Toshikawa, Inoue, Kokumai, & Hirano, 2007).
Photolysis Studies
The selective deuterated 2-chloropropane study via 222 nm photolysis offers insights into site-specific bond cleavage, providing a foundational understanding of reaction mechanisms involving cyclopropane derivatives. This research contributes to the broader knowledge of photolytic reactions and their potential applications in material science and organic synthesis (Mathews, Wang, & Koplitz, 1994).
Hypervalent-Iodine-Mediated Synthesis
The development of a method for the synthesis of cyclopropanes from β-keto esters and activated methylene compounds under metal-free conditions showcases the role of hypervalent iodine reagents. This approach, emphasizing the synthesis of complex molecules including asymmetric cyclopropanes, illustrates the utility of this compound in modern synthetic methodologies (Duan, Zhang, & Zhang, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that cyclopropane derivatives, which 3-iodopropylcyclopropane is a part of, have been used in the modification of pharmacologically active compounds . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
Cyclopropane derivatives are known to increase the metabolic stability of target structures . This suggests that this compound may interact with its targets by enhancing their metabolic stability.
Biochemical Pathways
It’s known that cyclopropane derivatives can extend the scope of the therapeutic action of medicines . This suggests that this compound may influence various biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
The cyclopropane fragment in this compound is known to increase the metabolic stability of target structures , which could potentially impact its bioavailability.
Result of Action
Given that cyclopropane derivatives can extend the scope of the therapeutic action of medicines , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the cyclopropane fragment in this compound can increase the metabolic stability of target structures , suggesting that it may have a certain degree of environmental stability.
Propriétés
IUPAC Name |
3-iodopropylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-1-2-6-3-4-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWFXXSZVSSHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)
![1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2605665.png)

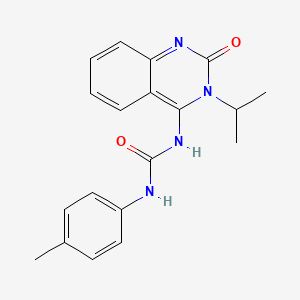
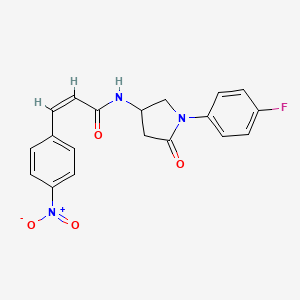
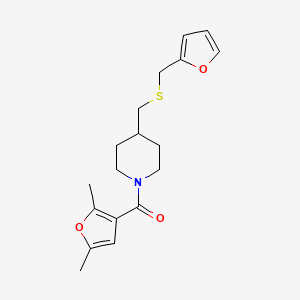
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
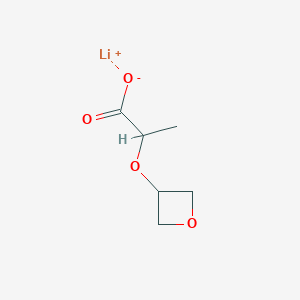

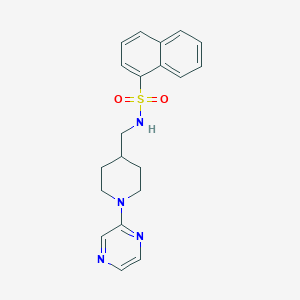
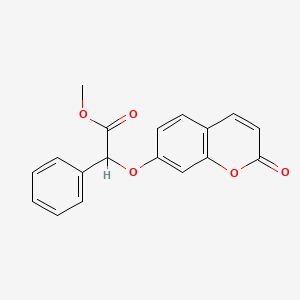
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2605685.png)
